molecular formula C14H11N5OS2 B2599226 4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole CAS No. 1203266-66-3

4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole

Cat. No.: B2599226
CAS No.: 1203266-66-3
M. Wt: 329.4
InChI Key: ALPVPAFNHPGSOF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several heterocyclic rings, including a furan, a triazole, a pyridazine, and a thiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available in the search results, similar compounds, such as triazolothiadiazines, are synthesized through various methods, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple heterocyclic rings. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been studied, which could provide insights into the potential properties of this compound .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antiviral and Anticancer Activities : A series of fused 1,2,4-triazoles derivatives were synthesized, including compounds structurally related to the one . These compounds showed significant antiviral activity against HIV replication in MT-4 cells. Additionally, some derivatives exhibited inhibitory activity against the kinesin motor protein Eg5, suggesting potential anticancer applications. The structure-activity relationships of these compounds were further analyzed through QSAR and docking studies to understand their interaction with biological targets (Khan et al., 2014).

  • Antimicrobial Activity : Research into triazolothiadiazine and triazolothiadiazole derivatives containing furan and related moieties has demonstrated significant antimicrobial properties. These compounds were synthesized through various chemical reactions and evaluated for their activity against a range of bacteria and fungi. The studies underline the potential of such derivatives as antimicrobial agents, which could lead to the development of new therapeutic drugs (Ravindra et al., 2008; Taha, 2008).

  • Antioxidant Properties : Derivatives of the chemical structure in focus have also been explored for their antioxidant capabilities. Studies involving the synthesis of triazolothiadiazine and triazolothiadiazole derivatives assessed their antioxidant activities through various assays, revealing some compounds with potent antioxidant effects. These findings suggest the relevance of such compounds in addressing oxidative stress-related diseases (Shakir et al., 2017).

Structural and Theoretical Studies

  • Molecular Structure Analysis : Several studies have focused on the detailed molecular structure analysis of related compounds through spectroscopic techniques and X-ray crystallography. These studies provide valuable insights into the molecular configurations, intermolecular interactions, and the overall stability of the compounds, contributing to the understanding of their biological activities (Sallam et al., 2021).

  • Density Functional Theory (DFT) Calculations : DFT calculations and Hirshfeld surface analysis have been applied to assess the electronic structure and predict the reactivity of triazolo[4,3-b]pyridazine derivatives. These computational studies complement experimental findings, offering theoretical support for the observed biological activities and guiding the design of new compounds with enhanced efficacy (Sallam et al., 2021).

Properties

IUPAC Name

4-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c1-9-15-10(7-21-9)8-22-14-17-16-13-5-4-11(18-19(13)14)12-3-2-6-20-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPVPAFNHPGSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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